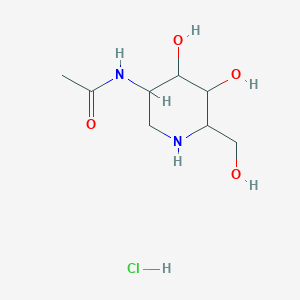

Dihydrochlorure de streptolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

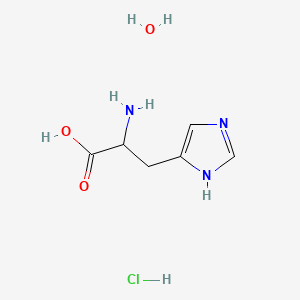

Streptolidine Dihydrochloride is a chemical compound that is derived from the hydrolyzate of the Streptomyces antibiotics streptothricin and streptolin . It is an amino acid with the IUPAC name (4S)-2-amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic acid . This compound is known for its unique structure and significant biological activities.

Applications De Recherche Scientifique

Streptolidine Dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its role in the biosynthesis of antibiotics and other natural products . In industry, it is used in the production of various pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

Streptolidine Dihydrochloride, a component of the streptothricin class of antibiotics, primarily targets the 30S subunit of the 70S ribosome in bacteria . The 30S subunit is a crucial component of the bacterial protein synthesis machinery, and its disruption leads to the inhibition of protein synthesis .

Mode of Action

Streptolidine Dihydrochloride interacts with its target by forming extensive hydrogen bonds. Specifically, the streptolidine moiety of the compound, acting as a guanine mimetic, forms hydrogen bonds with the 16S rRNA C1054 nucleobase (Escherichia coli numbering) in helix 34 . This interaction disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Streptolidine Dihydrochloride is the protein synthesis pathway in bacteria. By targeting the 30S subunit of the 70S ribosome, the compound disrupts the translation process, preventing the synthesis of essential proteins and thereby inhibiting bacterial growth .

Pharmacokinetics

Similar antibiotics have been shown to have their side effects moderated through changes in dosing, increasing purity, and altering pharmacokinetics

Result of Action

The result of Streptolidine Dihydrochloride’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth. This makes it an effective antibiotic against highly drug-resistant gram-negative bacteria .

Action Environment

The action of Streptolidine Dihydrochloride can be influenced by various environmental factors. For instance, the compound was first discovered in the environment and remains one of the most recovered antimicrobials in natural product screens . .

Méthodes De Préparation

Streptolidine Dihydrochloride can be synthesized through various methods. One of the common synthetic routes involves the use of D-ribose or D-xylose as starting materials . The synthesis from D-ribose involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to Streptolidine Dihydrochloride . Industrial production methods may involve large-scale fermentation processes using Streptomyces species, followed by extraction and purification of the compound .

Analyse Des Réactions Chimiques

Streptolidine Dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Streptolidine Dihydrochloride can lead to the formation of various oxidized derivatives .

Comparaison Avec Des Composés Similaires

Streptolidine Dihydrochloride is similar to other compounds in the streptothricin class of antibiotics, such as streptothricin F and streptothricin D . it is unique in its specific structure and the presence of a dihydrochloride moiety . Other similar compounds include albothricin, nourseothricins, and LL-AC541, which also belong to the streptothricin class of antibiotics .

Propriétés

Numéro CAS |

37774-01-9 |

|---|---|

Formule moléculaire |

C₆H₁₄Cl₂N₄O₃ |

Poids moléculaire |

261.11 |

Synonymes |

[4S-[4α,5β(S*)]]-2-Amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic Acid; (4S,5S)-2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic Acid; _x000B_2-Amino-5-(2-amino-1-hydroxyethyl)-2-imidazoline-4-carboxylic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

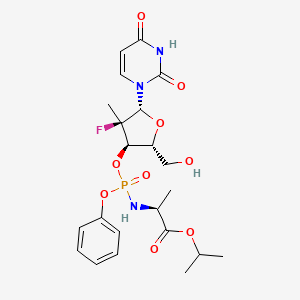

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)